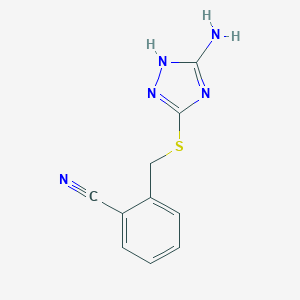

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile, also known as ATMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATMT belongs to the family of triazole compounds that have been extensively studied for their biological and pharmacological properties.

Mecanismo De Acción

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile exerts its biological effects by targeting the mitochondrial respiratory chain complex III. The complex III is a key enzyme complex involved in the electron transport chain, which is responsible for generating ATP, the energy currency of the cell. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile inhibits the activity of complex III, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The increased ROS levels lead to oxidative stress, ultimately leading to cell death.

Biochemical and Physiological Effects:

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to induce cell death in cancer cells by targeting the mitochondrial respiratory chain complex III. In addition, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been shown to have antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments is its specificity towards cancer cells. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to induce cell death in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy. However, one of the limitations of using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments is its low solubility in aqueous solutions. This can make it challenging to use in certain assays and experiments.

Direcciones Futuras

There are several future directions for the research on 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile. One direction is to further investigate its potential as an anticancer agent. Studies can be conducted to elucidate the mechanism of action of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile and to identify the specific types of cancer cells that are most sensitive to 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile. Another direction is to explore the use of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in material science. Studies can be conducted to synthesize new MOFs and metal complexes using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile as a building block or ligand. Finally, more studies can be conducted to investigate the potential anti-inflammatory and antioxidant effects of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile and its derivatives.

Conclusion:

In conclusion, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in medicinal chemistry, material science, and catalysis make it an interesting compound to study. While there are still limitations to using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments, its specificity towards cancer cells and potential as an anticancer agent make it a compound worth investigating further.

Métodos De Síntesis

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile can be synthesized by reacting 5-amino-1,2,4-triazole-3-thiol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Aplicaciones Científicas De Investigación

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has shown promising results as an anticancer agent. Studies have shown that 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile induces cell death in cancer cells by targeting the mitochondrial respiratory chain complex III. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been studied for its potential use as an anti-inflammatory agent. In material science, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.

Propiedades

Nombre del producto |

2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile |

|---|---|

Fórmula molecular |

C10H9N5S |

Peso molecular |

231.28 g/mol |

Nombre IUPAC |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |

InChI |

InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15) |

Clave InChI |

CYTVBFHOFLRUKS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |

SMILES canónico |

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)

![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)

![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)